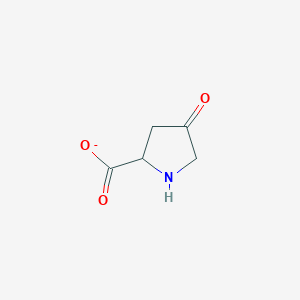

4-Oxoprolinate

Descripción

Historical Context and Discovery in Biological Systems

The initial discovery of pyroglutamic acid dates back to 1882, when it was first formed by heating glutamic acid. wikipedia.org However, its significance in living organisms became apparent much later. Historically, pyroglutamic acidosis, a condition characterized by high levels of this compound, was first identified in children with inherited disorders of the glutathione (B108866) cycle. nih.gov The first acquired case of this condition was not described until 1989. nih.gov A significant milestone in understanding its biological origin was the purification of γ-glutamyl cyclotransferase, an enzyme responsible for its formation, in 1969. researchgate.net Despite these early discoveries, the comprehensive exploration of pyroglutamic acid's biological functions has been a more gradual process. researchgate.net

Nomenclature and Chemical Identity in Research Literature

The compound is known by several names, which can sometimes lead to confusion in the literature. "4-Oxoprolinate" is a valid but less common name. The most frequently used terms are "5-Oxoproline" and "pyroglutamic acid". wikipedia.orgebi.ac.uk Its conjugate base is referred to as "pyroglutamate," "5-oxoprolinate," or "pidolate". wikipedia.orgebi.ac.uk The IUPAC preferred name is 5-Oxoproline, with the systematic name being 5-Oxopyrrolidine-2-carboxylic acid. wikipedia.org

Chemically, it is a derivative of the amino acid proline, specifically the 4-isomer of oxoproline. ebi.ac.uk It exists as two enantiomers: the L-form, (2S)-5-oxopyrrolidine-2-carboxylic acid, and the D-form, (2R)-5-oxopyrrolidine-2-carboxylic acid. nih.govnih.gov The L-form is the one predominantly found in biological systems. nih.gov

Interactive Data Table: Chemical Identifiers for 5-Oxoproline

| Identifier Type | L-form (S-enantiomer) | D-form (R-enantiomer) | Racemic (R/S) |

| CAS Number | 98-79-3 wikipedia.org | 4042-36-8 wikipedia.org | 149-87-1 wikipedia.org |

| ChEBI ID | CHEBI:18183 wikipedia.org | CHEBI:16924 wikipedia.org | CHEBI:16010 wikipedia.org |

| PubChem CID | 7405 nih.gov | 439685 nih.gov | --- |

| KEGG ID | C01879 genome.jp | C02237 nih.gov | --- |

Pervasiveness in Diverse Life Forms and Metabolic Pathways

5-Oxoproline is a remarkably widespread molecule, found in organisms ranging from bacteria and archaea to plants and humans. researchgate.netexlibrisgroup.com Its presence has been documented in various tissues, including the brain, skin, and liver. nih.govtaylorandfrancis.com

In many organisms, 5-oxoproline is a key intermediate in the γ-glutamyl cycle , a pathway crucial for the synthesis and degradation of glutathione. nih.govtaylorandfrancis.com Glutathione is a vital antioxidant, and the cycle involving 5-oxoproline is central to its metabolism. taylorandfrancis.com The enzyme 5-oxoprolinase plays a critical role in this cycle by converting 5-oxoproline back to glutamate (B1630785). wikipedia.orgebi.ac.uk

Furthermore, 5-oxoproline is found at the N-terminus of many peptides and proteins. researchgate.net This modification, which can occur spontaneously or be catalyzed by enzymes called glutaminyl cyclases, protects these molecules from degradation by aminopeptidases. wikipedia.orgresearchgate.net This post-translational modification is observed in a variety of proteins, including hormones, enzymes, and structural proteins. researchgate.netexlibrisgroup.com

In the realm of microorganisms, 5-oxoproline is produced by various bacteria, including Escherichia coli. nih.gov In plants, it is also a recognized metabolite, with its own set of biosynthetic and degradative enzymes. researchgate.netfrontiersin.org The existence of distinct, evolutionarily unrelated classes of glutaminyl cyclases in animals and plants highlights the independent evolution of this important biochemical function. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C5H6NO3- |

|---|---|

Peso molecular |

128.11 g/mol |

Nombre IUPAC |

4-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/p-1 |

Clave InChI |

HFXAFXVXPMUQCQ-UHFFFAOYSA-M |

SMILES canónico |

C1C(NCC1=O)C(=O)[O-] |

Origen del producto |

United States |

Biochemical Pathways and Metabolism of 4 Oxoprolinate

The Gamma-Glutamyl Cycle: Central Role in Glutathione (B108866) Metabolism

The gamma-glutamyl cycle is a key metabolic pathway responsible for the synthesis and degradation of glutathione (GSH), a vital antioxidant. ontosight.airesearchgate.net This cycle also plays a significant role in amino acid transport and the detoxification of xenobiotics. researchgate.net 4-Oxoprolinate is a critical component of this cycle, linking the breakdown of glutathione back to its synthesis.

Overview of the Cycle and its Role in Glutathione Turnover

The gamma-glutamyl cycle facilitates the continuous turnover of glutathione, ensuring a steady supply of this crucial antioxidant to protect cells from oxidative damage. mdpi.com The cycle involves both the synthesis of glutathione from its constituent amino acids (glutamate, cysteine, and glycine) and its degradation. mdpi.com The degradation of extracellular glutathione is initiated by gamma-glutamyl transpeptidase (GGT), which cleaves the gamma-glutamyl bond. spandidos-publications.com This process is essential for recycling the amino acids that make up glutathione, thereby maintaining cellular homeostasis. mdpi.com

The turnover rate of glutathione can be influenced by various physiological conditions. For instance, fasting has been shown to increase the fractional rate of glutathione turnover significantly. jci.org This highlights the dynamic nature of the gamma-glutamyl cycle in response to metabolic demands.

Key Enzymatic Steps and Intermediates within the Cycle

The gamma-glutamyl cycle is comprised of a series of enzymatic reactions. The key enzymes and intermediates involved are:

| Enzyme | Function | Intermediate(s) |

| γ-Glutamyl Transpeptidase (GGT) | Transfers the γ-glutamyl moiety of glutathione to an amino acid. quora.com | γ-Glutamyl-amino acid, Cysteinylglycine (B43971) |

| γ-Glutamyl Cyclotransferase (GGCT) | Catalyzes the formation of 4-oxoproline from γ-glutamyl amino acids. mdpi.comebi.ac.uk | 4-Oxoproline, Amino acid |

| 5-Oxoprolinase | Converts 4-oxoproline to glutamate (B1630785) in an ATP-dependent reaction. quora.comnih.gov | Glutamate |

| γ-Glutamylcysteine Synthetase | Catalyzes the first step in glutathione synthesis, forming γ-glutamylcysteine from glutamate and cysteine. mdpi.com | γ-Glutamylcysteine |

| Glutathione Synthetase | Catalyzes the final step in glutathione synthesis, adding glycine (B1666218) to γ-glutamylcysteine. mdpi.com | Glutathione |

| Dipeptidase | Breaks down cysteinylglycine into cysteine and glycine. quora.com | Cysteine, Glycine |

This intricate series of reactions ensures the efficient recycling of glutathione's constituent amino acids. mdpi.com The conversion of L-pyrrolidone carboxylate (4-oxoproline) to L-glutamate is considered a likely rate-limiting step in the cycle due to the comparatively lower activity of 5-oxoprolinase. nih.gov

ATP-Dependent Reactions in this compound Interconversion

The conversion of 4-oxoproline back into a usable form for glutathione synthesis is an energy-dependent process. Specifically, the enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a reaction that requires the cleavage of ATP to ADP and inorganic phosphate. nih.gov This step is crucial for making the glutamate moiety from 4-oxoproline available for the resynthesis of glutathione. nih.gov

Furthermore, the synthesis of glutathione itself involves two ATP-dependent steps catalyzed by γ-glutamylcysteine synthetase and glutathione synthetase. quora.com In certain pathological conditions, such as nephrotic cystinosis, a futile cycle can be established between γ-glutamylcysteine synthetase and 5-oxoprolinase, leading to ATP depletion. researchgate.net

Biosynthesis of this compound

This compound can be formed through both enzymatic and non-enzymatic pathways.

γ-Glutamyl Cyclotransferase-Mediated Formation

The primary enzymatic route for 4-oxoproline formation is through the action of γ-glutamyl cyclotransferase (GGCT) . mdpi.comebi.ac.uk This enzyme acts on various γ-glutamyl dipeptides, which are formed by the action of γ-glutamyl transpeptidase on glutathione and an acceptor amino acid, to release 4-oxoproline. ontosight.aimdpi.com This reaction is a key step in the degradation phase of the gamma-glutamyl cycle. mdpi.comnih.gov The protein encoded by the GGCT gene is crucial for glutathione homeostasis and catalyzes the formation of 5-oxoproline from gamma-glutamyl dipeptides. nih.govgenecards.org

Non-Enzymatic Cyclization from Glutamic Acid and Glutamine Precursors

This compound can also be formed through the non-enzymatic cyclization of glutamic acid and glutamine. wikipedia.org This spontaneous process involves the internal cyclization of the N-terminal amino group with the side-chain carboxyl group of glutamic acid, or the side-chain amide of glutamine, to form a lactam. wikipedia.orgnist.gov This reaction can occur under specific conditions, such as heating glutamic acid. wikipedia.org The presence of water can influence this cyclization process. researchgate.net This non-enzymatic formation is particularly relevant in the context of protein chemistry, where N-terminal glutamine and glutamic acid residues can cyclize to form pyroglutamate (B8496135). wikipedia.orgnist.gov

Formation from γ-Glutamylated Peptides

The primary route for the formation of this compound involves the action of the enzyme γ-glutamylcyclotransferase. hmdb.caunl.eduwikipedia.org This enzyme acts on γ-glutamyl peptides, which are themselves formed when γ-glutamyl transpeptidase transfers the γ-glutamyl moiety from glutathione to an acceptor amino acid. unl.edufrontiersin.org The γ-glutamylcyclotransferase then catalyzes the intramolecular cyclization of the γ-glutamyl portion of these peptides, releasing the amino acid and forming 4-oxoproline. unl.eduwikipedia.org This process is a key step in the γ-glutamyl cycle, ensuring the recovery of glutamate from glutathione. nih.govnih.gov Non-enzymatic formation of this compound can also occur spontaneously from glutamine, glutamate, and other γ-glutamylated compounds. hmdb.canih.govwikipedia.org

Catabolism and Conversion of this compound to L-Glutamate

The conversion of this compound back to L-glutamate is a critical step for salvaging this amino acid for various metabolic processes, including the resynthesis of glutathione. ontosight.ainih.gov This prevents the accumulation of 4-oxoproline, which can be metabolically significant. nih.gov

Cofactor and Ion Requirements for 5-Oxoprolinase Activity

The catalytic activity of 5-oxoprolinase is critically dependent on the presence of specific cofactors and ions. tandfonline.com The hydrolysis of ATP provides the necessary energy for the ring-opening of this compound, making ATP an essential substrate for the reaction. nih.govnih.govkarger.com

Beyond ATP, the enzyme exhibits an absolute requirement for both divalent and monovalent cations for optimal function. nih.govnih.gov

Divalent Cations : Magnesium (Mg²⁺) is the primary divalent cation required for activity. nih.govnih.govtandfonline.com It can often be substituted by Manganese (Mn²⁺), with some studies indicating that a combination of both Mg²⁺ and Mn²⁺ may be most effective. nih.gov

Monovalent Cations : There is also a strict requirement for a monovalent cation, which is best satisfied by either potassium (K⁺) or ammonium (B1175870) (NH₄⁺). nih.govnih.govnih.gov

The table below summarizes the key molecular components required for the activity of typical ATP-dependent 5-oxoprolinases.

| Component | Role in 5-Oxoprolinase Activity |

| ATP | Provides the energy for the endergonic ring-opening of this compound through its hydrolysis to ADP and Pi. nih.govwikipedia.org |

| Mg²⁺ / Mn²⁺ | Acts as an essential divalent cation cofactor, likely involved in binding ATP and facilitating the phosphoryl transfer reaction. nih.govnih.govnih.gov |

| K⁺ / NH₄⁺ | Serves as an essential monovalent cation cofactor, required for optimal enzyme conformation and catalytic function. nih.govnih.govnih.gov |

The table below details the apparent Michaelis-Menten constants (Kₘ) for the substrates of 5-oxoprolinase from different sources, illustrating the enzyme's affinity for its substrates.

| Enzyme Source | Kₘ for 5-Oxo-L-proline | Kₘ for ATP |

| Rat Kidney | 0.05 mM nih.gov | 0.17 mM nih.gov |

| Wheat Germ | 14 µM (0.014 mM) nih.gov | 0.4 mM nih.gov |

| Human Fibroblasts | ~8 µM (0.008 mM) tandfonline.com | ~25 µM (0.025 mM) tandfonline.com |

Enzymology and Molecular Mechanisms of 4 Oxoprolinate Metabolizing Enzymes

γ-Glutamyl Cyclotransferase (γ-GCT)

γ-Glutamyl Cyclotransferase (GGCT) is a critical enzyme that catalyzes the formation of 5-oxoproline (pyroglutamic acid) from γ-glutamyl dipeptides. nih.gov This function places it in a significant position within glutathione (B108866) homeostasis. nih.gov

The hypothetical protein C7orf24 has been identified as γ-glutamyl cyclotransferase. nih.gov Crystallization and structural analysis of functional recombinant GGCT have revealed that the enzyme exists as a dimer composed of 20,994-Da subunits. nih.gov The topology of GGCT is distinct from other enzymes with similar cyclotransferase-like activity. nih.gov Its structure features a unique mixed α/β-topology, characterized by six β-strands, five α-helices, and four short 310 helices. nih.gov Notably, the β-strands β1–5 form a barrel structure. nih.gov This structural fold, first identified in this family of enzymes, is now referred to as the γ-glutamyl cyclotransferase fold. nih.gov

GGCT exhibits activity towards a range of L-γ-glutamyl-α-amino acids. nih.gov It catalyzes the penultimate step in glutathione catabolism, breaking down L-γ-glutamyl-L-α-cysteine and other L-γ-glutamyl-L-α-amino acid dipeptides into 5-oxo-L-proline and a free amino acid. nih.gov The proposed catalytic mechanism involves the glutamic acid residue Glu98 acting as a general acid-base. researchgate.net This residue abstracts a proton from the γ-glutamyl amino group, leading to a nucleophilic attack of the amine on the side chain amide carbon. researchgate.net The resulting oxyanion intermediate then collapses to form 5-oxoproline. researchgate.net Subsequently, the protonated Glu98 donates a hydrogen to the amine of the linked peptide, facilitating its release with a free amino group. researchgate.net

The enzyme family to which GGCT belongs, the GGCT-fold enzymes, includes γ-glutamylaminecyclotransferase (GGACT) and glutathione-specific γ-glutamylcyclotransferase (ChaC1 and ChaC2). mdpi.comsemanticscholar.org While they share a similar structural fold for catalysis, including a YGSL motif and a characteristic catalytic Glu residue, they possess unique features near the active site that determine their substrate specificity. mdpi.comsemanticscholar.org For instance, GGCT targets γ-glutamyl derivatives, whereas GGACT catalyzes γ-glutamylamines. mdpi.comsemanticscholar.org The ChaC enzymes, in contrast, specifically act on glutathione. mdpi.com

The regulation of GGCT activity is linked to cellular needs and stress conditions. The enzyme's position in the γ-glutamyl cycle suggests it could play a role in regulating glutathione synthesis by controlling the availability of γ-glutamylcysteine (γ-Glu-Cys). mdpi.com GGCT may also be regulated by a feedback mechanism involving metabolites of the γ-glutamyl pathway or by intracellular oxidative stress. mdpi.com Products of the γ-glutamyl cycle, such as glutathione itself, may control GGCT. mdpi.com

In human cells, the ChaC2 enzyme, a glutathione-specific γ-glutamylcyclotransferase, possesses a unique flexible loop that appears to function as a gate to ensure specificity for glutathione binding and to regulate a constant rate of its degradation. mdpi.comsemanticscholar.org Structural and biochemical analyses have shown that residues Glu74 and Glu83 are crucial for directing the enzyme's conformation and modulating its activity. mdpi.comsemanticscholar.org The high expression of GGCT in cancer cells is thought to be due to structural changes in the chromatin of the GGCT gene associated with oncogenic transformation. mdpi.com

Substrate Specificity and Catalytic Mechanism

5-Oxoprolinase (OPLAH)

5-Oxoprolinase is an ATP-dependent enzyme that catalyzes the conversion of 5-oxoproline to L-glutamate. oup.comresearchgate.net This reaction is a crucial step in the γ-glutamyl cycle.

Eukaryotic 5-oxoprolinase is a large protein, with the Saccharomyces cerevisiae enzyme (OXP1/YKL215c) consisting of 1286 amino acids. nih.gov Functional studies have revealed that the enzyme exists and functions as a dimer. oup.comnih.gov A key finding is that the enzyme is functionally separable into two distinct domains. oup.comnih.gov This two-domain architecture, predicted from conserved domain databases, consists of an N-terminal HyuA domain and a C-terminal HyuB domain. osdd.net Experiments involving the separate cloning and co-expression of these domains in yeast demonstrated that they could restore the enzyme's function, confirming their functional separability. osdd.net This structure is noteworthy as it suggests a fusion of two subunits, characteristic of prokaryotic 5-oxoprolinase, occurred during evolution. osdd.net

In prokaryotes, such as Pseudomonas putida, 5-oxoprolinase is composed of two dissociable protein components, Component A and Component B. researchgate.net Component A is responsible for the 5-oxoproline-dependent hydrolysis of ATP, while Component B is necessary for coupling this ATP cleavage to the ring-opening of 5-oxoproline to form glutamate (B1630785). researchgate.net

A significant discovery in the study of eukaryotic 5-oxoprolinase is the identification of an 'actin-like ATPase motif'. oup.comnih.gov This motif is responsible for the enzyme's ATPase activity. oup.comnih.gov Mutational analysis of key residues within this motif led to a complete loss of both ATPase and 5-oxoprolinase activity, confirming its critical role in the enzyme's function. oup.comnih.gov The N-terminal half of the eukaryotic enzyme was predicted to adopt an 'actin fold'. osdd.net The yeast 5-oxoprolinase requires ATP, as well as monovalent (K⁺ or NH₄⁺) and divalent (Mg²⁺ or Mn²⁺) cations for its activity. osdd.net

Kinetic studies of the yeast 5-oxoprolinase revealed a Kₘ of 159 µM and a Vₘₐₓ of 3.5 nmol h⁻¹ µg⁻¹ protein. oup.comnih.gov

Kinetic Properties and Catalytic Efficiency

The enzymatic conversion of 4-oxoprolinate is characterized by specific kinetic properties that define the efficiency and mechanism of the enzymes involved. A key enzyme in this context is 4-oxo-L-proline reductase, recently identified as the mammalian cytosolic protein BDH2. nih.govresearchgate.net This enzyme catalyzes the NADH-dependent reduction of 4-oxo-L-proline to cis-4-hydroxy-L-proline. nih.govresearchgate.net

Initial mechanistic characterization of human 4-oxo-L-proline reductase (HsBDH2) reveals a reaction equilibrium that strongly favors the formation of cis-4-hydroxy-L-proline. researchgate.net The catalytic process involves the stereospecific transfer of the pro-S hydrogen from NADH to 4-oxo-L-proline. nih.gov

Another critical enzyme is 5-oxoprolinase (OPLAH), which catalyzes the ATP-dependent cleavage of 5-oxo-L-proline to form L-glutamate. uniprot.orgassaygenie.com In the yeast Saccharomyces cerevisiae, this enzyme (encoded by OXP1/YKL215c) displays Michaelis-Menten kinetics with a Km of 159 µM and a Vmax of 3.5 nmol/h/mg of protein. osdd.net

Table 1: Kinetic Parameters of Human 4-Oxo-L-proline Reductase (HsBDH2) Data obtained at 25 °C and pH 7.0.

| Parameter | Value | Reference |

| kcat | 7.4 ± 0.2 s⁻¹ | nih.gov, acs.org |

| KM4-oxo-L-proline | 176 ± 12 µM | nih.gov, acs.org |

| KMNADH | < 3 µM | nih.gov, acs.org |

| kcat/KM4-oxo-L-proline | (4.2 ± 0.3) × 10⁴ M⁻¹s⁻¹ | nih.gov, acs.org |

| kcat/KMNADH | > 2.5 × 10⁶ M⁻¹s⁻¹ | nih.gov, acs.org |

| Dissociation Constant (Kd) for NADH | 0.48 µM | researchgate.net, nih.gov |

| Dissociation Constant (Kd) for NAD⁺ | 29 µM | researchgate.net, nih.gov |

Genetic Basis of Enzyme Function (OPLAH gene)

The genetic foundation for the metabolism of 5-oxoproline lies within the OPLAH gene . This gene encodes the enzyme 5-oxoprolinase (also known as 5-oxo-L-prolinase or 5-OPase), which is a crucial component of the γ-glutamyl cycle. uniprot.orgassaygenie.comgenecards.org The enzyme acts as a homodimer and utilizes the energy from ATP hydrolysis to catalyze the ring-opening of 5-oxo-L-proline, converting it to L-glutamate. uniprot.orggenecards.orgunl.edu This reaction is essential for the salvage pathway of glutathione metabolism. unl.edu

Defects in the OPLAH gene are the cause of 5-oxoprolinase deficiency, an inherited condition characterized by the excessive urinary excretion of 5-oxoproline (pyroglutamic acid), a condition known as 5-oxoprolinuria. assaygenie.comgenecards.orgkarger.com This disorder is transmitted in an autosomal recessive manner. researchgate.netox.ac.uk While some individuals with OPLAH mutations present with clinical symptoms such as renal stones, anemia, or neurological issues, others exhibit only the biochemical phenotype of 5-oxoprolinuria with a benign clinical course. karger.comnih.gov This has led to a debate on whether the deficiency is a clinical disorder or a benign biochemical condition. genecards.orgresearchgate.netnih.gov

Numerous mutations in the OPLAH gene have been identified in patients with 5-oxoprolinuria. These include missense mutations (e.g., p.S323R, p.V1089I, p.G860R), which can alter the proper function of the homodimeric enzyme, and frameshift mutations (e.g., p.H870Pfs) that lead to a truncated, non-functional protein. researchgate.netox.ac.uknih.gov Even heterozygous missense mutations have been shown to potentially cause oxoprolinuria, possibly by interfering with the normal activity of the homodimeric enzyme complex. nih.gov The study of these mutations helps to elucidate the structure-function relationship of the 5-oxoprolinase enzyme and the clinical spectrum of its deficiency. researchgate.netox.ac.uk

Comparative Enzymology Across Organisms (e.g., mammalian vs. yeast)

Comparing the enzymology of this compound metabolism across different organisms, such as mammals and the yeast Saccharomyces cerevisiae, reveals both conserved mechanisms and notable evolutionary divergences.

The enzyme 5-oxoprolinase is found in both mammals and yeast, where it performs the same fundamental function: the ATP-dependent hydrolysis of 5-oxoproline to glutamate. oup.comnih.gov The yeast 5-oxoprolinase, encoded by the gene OXP1/YKL215c, and its mammalian counterpart both require ATP and specific mono- and divalent cations (K⁺/NH₄⁺ and Mg²⁺/Mn²⁺) for their activity. osdd.netoup.com This indicates a conservation of the basic catalytic mechanism. Furthermore, key amino acid residues affected by mutations in human OPLAH are conserved throughout evolution, being identical in both mammals and yeast. nih.gov

However, there are distinct differences. The mammalian 5-oxoprolinase appears to be more sensitive to the presence of reducing agents for its optimal activity and stability compared to the yeast enzyme. osdd.net Structurally, the eukaryotic 5-oxoprolinase is a large, single polypeptide with two distinct domains (HyuA and HyuB). osdd.netoup.com In yeast, these domains have been shown to be functionally separable. This two-domain structure in a single protein is believed to be the result of a gene fusion event during evolution, as prokaryotes possess a 5-oxoprolinase composed of separate subunits (PxpA, PxpB, and PxpC) that perform the equivalent function. osdd.netnih.gov

For 4-oxo-L-proline reductase, the mammalian enzyme (BDH2) has been well-characterized as an NADH-dependent enzyme that converts 4-oxo-L-proline to cis-4-hydroxy-L-proline. researchgate.net While the γ-glutamyl cycle, which produces the 5-oxoproline substrate for OPLAH, is well-studied in mammals, it was historically thought to be truncated in yeast, as homologues for some of its enzymes were not readily identified. osdd.net The discovery and characterization of a functional 5-oxoprolinase in yeast challenged this view, suggesting that the pathways, while divergent, may share more functional similarities than previously understood. osdd.netoup.com

Biological Functions and Physiological Significance of 4 Oxoprolinate

Contribution to Cellular Redox Homeostasis

Cellular redox homeostasis is the maintenance of a stable balance between oxidants and antioxidants, crucial for normal cellular function. nih.govsolongevity.com Reactive oxygen species (ROS), which are strong oxidants, are generated during normal metabolic processes. nih.gov While essential in moderation for cell signaling, an excess of ROS can lead to oxidative stress, causing damage to cellular components. mdpi.comnih.gov

Interconnections with Glutathione-Mediated Antioxidant Defense Systems

The glutathione-mediated antioxidant defense system is a primary mechanism for controlling ROS levels and mitigating oxidative stress. nih.gov Glutathione (B108866) (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in cells and plays a central role in this defense. mdpi.com It directly scavenges ROS and also serves as a cofactor for enzymes like glutathione peroxidase (GPX) and glutathione S-transferases (GSTs), which detoxify harmful substances. nih.govmdpi.com

The synthesis and regeneration of glutathione are tightly linked to the availability of its precursor amino acids, particularly cysteine and glutamate. 4-oxoprolinate is an intermediate in the γ-glutamyl cycle, a pathway that contributes to both glutathione metabolism and amino acid transport. In this cycle, γ-glutamyl transpeptidase (GGT) transfers the γ-glutamyl moiety of extracellular glutathione to an acceptor amino acid, which is then transported into the cell. Inside the cell, the γ-glutamyl-amino acid is converted to 5-oxoproline (pyroglutamate) and the free amino acid. 5-oxoprolinase then hydrolyzes 5-oxoproline to glutamate, consuming ATP in the process. This glutamate can then be used for the synthesis of glutathione.

Implications of Altered this compound Levels on Oxidative Balance

Alterations in the levels of this compound can have significant implications for the cell's oxidative balance. An accumulation of 5-oxoproline, which can result from a deficiency in 5-oxoprolinase, leads to a condition known as 5-oxoprolinuria. This condition can disrupt the γ-glutamyl cycle, potentially impairing glutathione synthesis due to the reduced recycling of glutamate. A compromised glutathione pool, in turn, diminishes the cell's capacity to neutralize ROS, leading to increased oxidative stress. unl.edu

Conversely, conditions that increase the flux through the γ-glutamyl cycle can also impact oxidative balance. For instance, increased demand for intracellular amino acids can accelerate the cycle, leading to higher turnover of this compound. While this may enhance amino acid uptake, it also consumes ATP and can potentially alter the cellular redox state if the demand for glutathione precursors outstrips supply.

Amino Acid Homeostasis and Storage

Amino acid homeostasis is critical for numerous cellular processes, including protein synthesis, energy production, and neurotransmission. This compound plays a significant role in maintaining the balance of key amino acids, particularly glutamate, glutamine, and cysteine.

Function as a Glutamate Analog and Reservoir

Glutamate is a major excitatory neurotransmitter and a central molecule in nitrogen metabolism. ijbs.com this compound, as 5-oxoproline, can be considered a reservoir for glutamate. unl.edu The conversion of 5-oxoproline to glutamate by 5-oxoprolinase provides a mechanism to replenish the intracellular glutamate pool. This is particularly important in tissues with high metabolic or neurotransmitter activity. The regulation of 5-oxoprolinase activity can, therefore, modulate intracellular glutamate concentrations, influencing pathways that are dependent on this amino acid.

Some studies suggest that 5-oxoproline itself may have functions beyond being a simple intermediate, potentially acting as a signaling molecule or a glutamate analog in certain contexts. unl.edu

Interplay with Glutamine and Cysteine Metabolism

The metabolism of this compound is intricately linked with that of glutamine and cysteine. Glutamine is a major source of glutamate in many cells, converted by the enzyme glutaminase. nih.govnih.gov The glutamate produced can then enter the γ-glutamyl cycle, leading to the formation of this compound. This interplay is crucial for rapidly proliferating cells, which have a high demand for both energy and biosynthetic precursors derived from glutamine. promega.de

Cysteine is a rate-limiting precursor for glutathione synthesis. semanticscholar.org The γ-glutamyl cycle, in which this compound is an intermediate, facilitates the transport of cysteine into the cell. The cystine-glutamate antiporter is another important mechanism for cysteine uptake, where extracellular cystine is exchanged for intracellular glutamate. nih.gov The glutamate required for this exchange can be supplied, in part, through the conversion of this compound. Therefore, the metabolism of this compound indirectly supports glutathione synthesis by influencing the availability of both glutamate and cysteine.

Post-Translational Modification of Proteins by Pyroglutamate (B8496135)

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly alter their function, stability, and localization. nih.govwikipedia.org One such PTM is the formation of a pyroglutamate residue at the N-terminus of a protein. ontosight.ai

Pyroglutamate, also known as 5-oxoproline, is formed from an N-terminal glutamine or glutamate residue through a cyclization reaction. ontosight.ai This process can occur spontaneously or be catalyzed by the enzyme glutaminyl cyclase. ontosight.ai The formation of pyroglutamate is an irreversible modification that can protect proteins from degradation by aminopeptidases, thereby increasing their stability. It can also influence the protein's conformation, charge, and hydrophobicity, affecting its biological activity and interactions with other molecules. ontosight.ai While 4-oxoproline itself is not directly added to proteins, its metabolic precursor, glutamate, can be the source of the N-terminal residue that undergoes this modification. The formation of pyroglutamate has been observed in a variety of proteins and peptide hormones and has been implicated in various physiological and pathological processes. ontosight.ainih.govchemrxiv.org

N-Terminal Cyclization and its Biological Consequences

One of the most significant roles of this compound is its formation at the N-terminus of proteins, a post-translational modification known as N-terminal cyclization or pyroglutamate (pGlu) formation. N-terminal glutamine (Gln) and glutamic acid (Glu) residues can undergo an intramolecular cyclization to form a pyroglutamate residue. Current time information in Bangalore, IN.nih.govaip.org This conversion can occur spontaneously, particularly under acidic or basic conditions, or it can be catalyzed by enzymes known as glutaminyl cyclases (QCs). Current time information in Bangalore, IN.nih.govresearchgate.netmdpi.com The enzymatic reaction is significantly faster and is considered a key step in the maturation of numerous bioactive peptides and proteins. nih.govresearchgate.netontosight.ai

The biological consequences of this modification are substantial. The formation of an N-terminal pyroglutamate residue has several key effects:

Increased Protein Stability: The pGlu residue protects proteins and peptides from degradation by most aminopeptidases, which require a free N-terminal amino group to function. ontosight.ai This enhances the stability and extends the half-life of many hormones, cytokines, and neuropeptides, which is crucial for their proper biological function. ontosight.ai

Receptor Binding and Activity: For many regulatory peptides, the N-terminal pGlu is essential for adopting the correct conformation needed to bind to their specific receptors. ontosight.ai

Blocked N-Terminus: The cyclization results in the loss of the primary amine group at the N-terminus. Current time information in Bangalore, IN.aip.org This "blocked" N-terminus poses a significant challenge for protein sequencing techniques like Edman degradation, which relies on the presence of this free amine group. Current time information in Bangalore, IN.

Role in Disease: The abnormal accumulation of proteins with pGlu modifications has been implicated in certain diseases. For example, amyloid-β (Aβ) peptides with an N-terminal pyroglutamate are found in increased amounts in Alzheimer's disease and are associated with enhanced hydrophobicity, stability, and neurotoxicity, potentially accelerating disease progression. Current time information in Bangalore, IN.ontosight.ai

The conversion of N-terminal glutamine and glutamic acid is a critical modification for many therapeutic proteins, such as monoclonal antibodies (mAbs), where it can impact stability and heterogeneity. nih.govaip.orgmdpi.com

Table 1: Biological Consequences of N-Terminal Cyclization

| Consequence | Description | References |

|---|---|---|

| Enhanced Stability | Protects peptides and proteins from exopeptidase degradation, increasing their in vivo half-life. | ontosight.ai |

| Conformational Integrity | Required for the proper three-dimensional structure and receptor binding of many bioactive peptides. | ontosight.ai |

| Blocked Sequencing | Prevents standard protein sequencing methods (e.g., Edman degradation) that require a free N-terminal amine. | Current time information in Bangalore, IN. |

| Pathological Aggregation | Implicated in neurodegenerative diseases like Alzheimer's, where pGlu-modified Aβ peptides show increased aggregation and toxicity. | Current time information in Bangalore, IN.ontosight.ai |

Role of Pyroglutamate Aminopeptidases in Protein Processing

The biological activity of N-terminally pyroglutamylated proteins is regulated by a specific class of enzymes known as pyroglutamate aminopeptidases (PGPs or PAPs). Current time information in Bangalore, IN.scribd.com These enzymes catalyze the hydrolytic removal of the N-terminal pyroglutamate residue from peptides and proteins, thereby "unblocking" the N-terminus. Current time information in Bangalore, IN.researchgate.netmdpi.com

Pyroglutamate aminopeptidases are thiol proteases found across prokaryotes and eukaryotes and play several vital roles in protein processing: aip.orgmdpi.comebi.ac.uk

Enabling Protein Analysis: By cleaving the pGlu residue, these enzymes restore a free N-terminus, which is an essential preparatory step for the sequential analysis of proteins and peptides via Edman degradation. Current time information in Bangalore, IN.researchgate.netmdpi.com

Regulating Protein Function: The removal of the protective pGlu cap can initiate the degradation of a peptide or protein, effectively acting as a switch to turn off its biological activity. scribd.com This process is crucial for regulating the lifespan of signaling molecules like hormones and neuropeptides.

Initiating Proteolytic Cascades: By exposing the N-terminus, pyroglutamate aminopeptidases can make proteins susceptible to further degradation by other proteases, thus playing a role in protein turnover and processing pathways. scribd.comnih.gov

There are different types of pyroglutamate aminopeptidases, including cytosolic and membrane-bound forms, suggesting they have diverse physiological roles, from influencing the absorption of peptides in the digestive tract to participating in broader inflammatory processes. mdpi.comebi.ac.uk

Signaling and Regulatory Functions

Beyond its role in protein structure, this compound and its metabolic pathways are involved in cellular signaling and regulation in both simple and complex organisms.

Modulation of Cellular Processes in Microorganisms (e.g., Salmonella aggregation and gene expression)

In the realm of microbiology, this compound (referred to as 5-oxoproline or 5OP in this context) acts as a specific environmental signal. Research on Salmonella enterica has revealed that the bacterium can sense and respond to 5OP. Exposure to 5OP leads to a reduction in the intracellular levels of the second messenger cyclic-di-GMP, which in turn regulates cellulose-dependent cellular aggregation. nih.gov This signaling is specific to 5OP and is not triggered by the structurally similar amino acid L-proline, indicating that Salmonella utilizes 5OP as a distinct signal rather than a nutrient source in this context. nih.gov

Interestingly, the sensing of 5OP appears to be extracellular, as the response is not affected in mutants lacking the L-proline transporter. nih.gov While 5OP specifically modulates aggregation, it also has an indirect effect on gene expression. It can cause an upregulation of the mgtCBR operon, which is involved in virulence and adaptation to host environments, though this effect is mediated by changes in pH rather than a direct signaling pathway. nih.gov These findings highlight a sophisticated mechanism where a common metabolite is used as a specific cue to control complex bacterial behaviors. Furthermore, in the phylum Bacteroidetes, a major component of the human gut microbiome, N-terminal cyclization to pyroglutamate is a widespread and characteristic feature of secreted proteins processed by signal peptidase I. researchgate.net

Table 2: Signaling Roles of this compound in Salmonella

| Process Modulated | Mechanism | Key Findings | Reference |

|---|---|---|---|

| Cellular Aggregation | Specific sensing of 5-oxoproline leads to reduced cyclic-di-GMP levels. | The response is specific to 5-oxoproline and is not a nutritional effect. Sensing is likely extracellular. | nih.gov |

| Gene Expression | Indirectly upregulates the mgtCBR operon. | This regulation is mediated through changes in environmental pH and is independent of the aggregation pathway. | nih.gov |

Potential Influence on Neurotransmitter Systems (e.g., cholinergic system, GABA release)

In the mammalian central nervous system, this compound (pyroglutamic acid) has been shown to exert influence over key neurotransmitter systems. Studies in guinea pigs have demonstrated that administration of pyroglutamic acid increases the release of both acetylcholine (B1216132) (ACh) and gamma-aminobutyric acid (GABA) from the cerebral cortex. GABA is the primary inhibitory neurotransmitter in the brain, and its release is associated with sedative effects and synchronized electrocorticogram (E.Co.G.) patterns, both of which were observed following pyroglutamate administration.

The mechanism for this effect is thought to involve pyroglutamic acid acting as an antagonist at glutamate receptors. By opposing the action of the excitatory neurotransmitter glutamate, pyroglutamic acid may indirectly trigger an increase in inhibitory GABAergic activity. This activation of the GABA system is then believed to cause the subsequent rise in acetylcholine release. L-pyroglutamic acid is also believed to increase the activity of acetylcholine directly, potentially supporting memory and learning. This interplay suggests that this compound could function as a neuromodulator, influencing the delicate balance between excitatory and inhibitory signals in the brain. Current time information in Bangalore, IN.

Novel Biological Activities and Derivatives

Research is expanding to explore novel therapeutic applications of this compound and its synthetic derivatives, particularly in the areas of antioxidant and anti-inflammatory activity.

Antioxidative and Anti-Inflammatory Effects of Specific this compound Derivatives

While this compound itself is a precursor to the major intracellular antioxidant glutathione, recent studies have focused on creating synthetic derivatives with direct therapeutic properties. ontosight.ai Although research on the specific compound 4-phenylbutyl 5-oxoprolinate is not widely published, numerous other derivatives have been synthesized and evaluated for their biological effects.

Several studies have demonstrated the potential of 5-oxoproline (pyroglutamic acid) derivatives as anti-inflammatory and antioxidant agents:

A series of L-pyroglutamic acid esters were synthesized and evaluated for various biological activities. Certain analogues displayed notable anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov

In another study, various pyroglutamic lactam derivatives were synthesized and screened for their antioxidant potential using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. One of the compounds showed a 54% antioxidant potential, with others also exhibiting moderate activity, suggesting that the lactam structure is a promising scaffold for developing new antioxidants. aip.orgnih.gov

Researchers have also created hybrid molecules to enhance bioactivity. The esterification of idebenone, a known antioxidant, with pyroglutamic acid resulted in a derivative (IDEPCA) that exhibited improved in vitro antioxidant activity compared to the parent compound. mdpi.com

These findings indicate that the this compound structure is a versatile chemical scaffold that can be modified to create novel compounds with significant therapeutic potential against conditions involving oxidative stress and inflammation.

Table 3: Bioactivities of Synthesized this compound Derivatives

| Derivative Type | Tested Activity | Research Finding | References |

|---|---|---|---|

| L-pyroglutamic acid esters | Anti-inflammatory | Inhibited LPS-induced nitric oxide (NO) production in BV-2 microglial cells. | nih.gov |

| Pyroglutamic lactams | Antioxidant | Demonstrated free radical scavenging ability in the DPPH assay, with one derivative showing 54% antioxidant potential. | aip.orgnih.gov |

| Idebenone-pyroglutamate ester (IDEPCA) | Antioxidant | Showed greater in vitro antioxidant activity (ORAC assay) compared to the parent antioxidant, idebenone. | mdpi.com |

| 1,5-diamino-naphthalene derivative (PyroDAN) | Antioxidant | Retained mild antioxidant activity while suppressing harmful pro-oxidant properties of the parent molecule. | |

Neuroprotective Potential of Certain this compound Compounds

The role of this compound and its derivatives in the central nervous system is complex, with research indicating both potential for inducing oxidative stress and promise for neuroprotection, depending on the specific compound and its mechanism of action. While 4-oxoproline (also known as pyroglutamic acid) itself has been linked to oxidative damage in the brain, certain derivatives have emerged as compounds with significant neuroprotective properties.

Studies have shown that the accumulation of 5-oxoproline can lead to oxidative stress in the cerebral cortex and cerebellum. In vivo experiments involving the acute administration of 5-oxoproline in rats resulted in increased lipid and protein oxidation, along with impairment of the brain's natural antioxidant defenses. nih.govnih.gov This suggests that elevated levels of 5-oxoproline may contribute to the neuropathology observed in conditions like glutathione synthetase deficiency, where this metabolite accumulates. nih.govnih.gov The compound was found to decrease non-enzymatic antioxidant defenses and cause protein oxidation and the production of reactive species in the rat brain. nih.gov

In contrast to the potential adverse effects of 5-oxoproline itself, several of its derivatives have been investigated for their neuroprotective capabilities. One such derivative is L-2-oxothiazolidine-4-carboxylic acid (OTC), an oxoproline analog. jocpr.comjocpr.com OTC acts as a prodrug for cysteine, a crucial precursor for the synthesis of glutathione (GSH), a major antioxidant in the brain. jocpr.comjocpr.comresearchgate.net By delivering cysteine intracellularly, OTC helps to replenish depleted GSH levels, thereby offering a neuroprotective effect against oxidative stress. jocpr.comresearchgate.net In a rat model of transient focal cerebral ischemia, OTC administration led to a significant decrease in infarct size and improved neurological outcomes. jocpr.comjocpr.com This was associated with a reduction in plasma glutamate levels and a significant antioxidant effect by increasing cysteine and GSH levels. jocpr.comjocpr.com

Another avenue of neuroprotection involving this compound derivatives is through the modulation of the P2X7 receptor. This receptor is implicated in neuroinflammatory and neurodegenerative processes. google.comnih.gov Certain novel N-phenylmethyl-5-oxo-proline-2-amides have been developed as P2X7 receptor antagonists. google.comwipo.intunifiedpatents.com By blocking the P2X7 receptor, these compounds can potentially treat a range of conditions including pain, inflammation, and neurodegenerative diseases such as Alzheimer's. google.com

Furthermore, the combination of this compound with other neuroprotective agents has shown promise. Creatine (B1669601) pyroglutamate, a salt combining creatine and pyroglutamic acid, has been proposed to merge the known neuroprotective and muscle-enhancing effects of creatine with the cognitive-enhancing activities attributed to pyroglutamic acid. google.com Creatine itself has demonstrated neuroprotective effects in various in vitro and in vivo models by protecting against excitotoxicity and β-amyloid toxicity. nih.govarvojournals.orgresearchgate.net The rationale behind creatine pyroglutamate is to offer a dual benefit, providing neuroprotection against ischemic brain injury and preserving cognitive function. google.com

Table 1: Neuroprotective Potential of this compound and its Derivatives

| Compound | Proposed Mechanism of Action | Potential Therapeutic Application |

|---|---|---|

| 5-Oxoproline (Pyroglutamic Acid) | Can induce oxidative stress at high concentrations. nih.govnih.gov | Associated with neuropathology in glutathione synthetase deficiency. nih.govnih.gov |

| L-2-oxothiazolidine-4-carboxylic acid (OTC) | Cysteine prodrug; increases glutathione (GSH) synthesis. jocpr.comjocpr.comresearchgate.net | Neuroprotection in cerebral ischemia. jocpr.comjocpr.com |

| N-phenylmethyl-5-oxo-proline-2-amides | P2X7 receptor antagonists. google.comwipo.intunifiedpatents.com | Treatment of neurodegenerative diseases (e.g., Alzheimer's). google.com |

| Creatine Pyroglutamate | Combines neuroprotective effects of creatine and cognitive-enhancing effects of pyroglutamic acid. google.com | Neuroprotection in ischemic brain injury and cognitive enhancement. google.com |

Role in Plant Growth and Metabolism (e.g., 2-hydroxy-5-oxoproline)

Research has demonstrated that 2-hydroxy-5-oxoproline (B15469080) plays a crucial role in signaling a plant's ammonium (B1175870) assimilation status. google.com When applied to the foliage of plants, it leads to an increase in the activities of enzymes involved in nitrate (B79036) reduction and ammonium assimilation. jocpr.comgoogle.com Furthermore, it also boosts the activity of key enzymes in the tricarboxylic acid (TCA) cycle, which is essential for providing the carbon skeletons required for amino acid synthesis. jocpr.comgoogle.com

The application of 2-hydroxy-5-oxoproline, either to the roots or leaves, has been shown to result in greater biomass accumulation in plants. jocpr.comgoogle.com This indicates its direct role in promoting plant growth. A model has been proposed where 2-hydroxy-5-oxoproline acts as a signal of ammonium assimilation status in the leaves, a stimulator of nitrate uptake by the roots, and facilitates the downloading of nitrate from the xylem. google.com

The concentration of 2-hydroxy-5-oxoproline in plant leaves is linked to the activity of glutamine synthetase (GS). An increased ratio of leaf-to-root GS activity, and consequently increased GS activity in the leaves, leads to a higher concentration of 2-hydroxy-5-oxoproline in the leaves, which in turn promotes plant growth.

Table 2: Role of 2-hydroxy-5-oxoproline in Plant Physiology

| Function | Effect |

|---|---|

| Signaling Molecule | Signals the plant's ammonium assimilation status. google.com |

| Enzyme Activity | Increases the activity of enzymes for nitrate reduction, ammonium assimilation, and the TCA cycle. jocpr.comgoogle.com |

| Nitrate Uptake | Stimulates and can double the rate of nitrate uptake by the roots. jocpr.comgoogle.com |

| Biomass Accumulation | Promotes greater biomass accumulation when applied to roots or leaves. jocpr.comgoogle.com |

| Growth Regulation | Increased leaf concentration, linked to glutamine synthetase activity, enhances plant growth. |

Methodological Approaches in 4 Oxoprolinate Research

Quantitative and Qualitative Analysis

Precise and reliable analytical methods are fundamental to accurately profile 4-oxoprolinate in biological samples. Researchers employ a combination of high-resolution spectrometry and spectroscopy to achieve this.

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone of metabolomics, enabling the analysis of low-molecular-weight compounds like this compound. nih.govlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. thermofisher.com For non-volatile metabolites such as amino acids and organic acids, including this compound, a chemical derivatization step is necessary to increase their volatility. nih.govthermofisher.com This process typically involves methoximation of carbonyl groups followed by silylation of polar functional groups. thermofisher.com GC-MS offers high chromatographic separation power, reproducible retention times, and robust quantification. thermofisher.com The electron ionization (EI) used in GC-MS generates reproducible fragmentation patterns, which are invaluable for compound identification through comparison with spectral libraries like NIST. thermofisher.com In metabolomic studies, GC-MS has been used to profile changes in metabolite concentrations, where 4-oxoproline (a synonym for this compound) was identified as a key compound in stored chili puree. ajgreenchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS is a powerful tool for analyzing a wide range of metabolites, including those that are not amenable to GC-MS due to their polarity or thermal instability. lcms.czmdpi.com This technique offers high coverage of the metabolome. lcms.cz In LC-MS/MS, the first mass spectrometer selects the precursor ion (the ionized form of the metabolite of interest), which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer. This process provides a high degree of specificity and sensitivity for quantification. mdpi.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used separation method in LC-MS for polar metabolites. nih.gov LC-MS/MS has been successfully applied in the chemical profiling of various natural extracts and in identifying changes in the monocyte metabolome. mdpi.comnih.gov

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. |

| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization. | Suitable for a wide range of volatilities, including non-volatile compounds. |

| Derivatization | Often necessary for polar metabolites like this compound to increase volatility and thermal stability. thermofisher.com | Generally not required, allowing for simpler sample preparation. |

| Ionization Method | Commonly Electron Ionization (EI), which produces extensive and reproducible fragmentation. thermofisher.com | Soft ionization techniques like Electrospray Ionization (ESI) are common, minimizing fragmentation of the molecular ion. lcms.cz |

| Compound Identification | Aided by extensive, standardized spectral libraries (e.g., NIST). thermofisher.com | Relies on accurate mass measurements and fragmentation patterns, often compared to databases or authentic standards. |

| Primary Application for this compound | Quantitative and qualitative analysis in metabolomic profiling of samples where volatile and semi-volatile compounds are of interest. nih.govajgreenchem.com | Targeted and untargeted metabolomics, especially for polar compounds in complex biological matrices. mdpi.comnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise chemical structure of molecules. core.ac.ukbyjus.com It works by exploiting the magnetic properties of atomic nuclei. byjus.comlibretexts.org For structural elucidation, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.ukbyjus.com

One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the different types of hydrogen and carbon atoms present in the molecule, respectively. nih.govlibretexts.org The chemical shift of a nucleus in an NMR spectrum is indicative of its local electronic environment. core.ac.uklibretexts.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connections between atoms. core.ac.uk COSY identifies protons that are coupled to each other, typically on adjacent carbons, while HMBC reveals long-range correlations between protons and carbons, which is crucial for piecing together the carbon skeleton of a molecule. core.ac.uk These techniques are vital for confirming the identity of known compounds like this compound and for elucidating the structure of novel, related molecules. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique used to determine the elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. wisdomlib.orgrsc.org This high resolution allows for the differentiation between compounds with the same nominal mass but different elemental formulas. rsc.org ESI is a soft ionization technique that typically keeps the molecule intact, primarily showing the molecular ion, which is essential for accurate molecular weight determination. lcms.czwisdomlib.org HRESIMS is frequently used in the final stages of compound characterization to confirm the molecular formula of a newly isolated or synthesized substance. researchgate.netresearchgate.net For instance, in the analysis of natural product extracts, HRESIMS is used to identify known compounds and to propose structures for new ones based on their accurate mass. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Biochemical and Enzymatic Characterization

Understanding the biochemical function of this compound requires methods that can probe its involvement in enzymatic reactions and metabolic pathways.

In vitro enzyme assays are laboratory procedures that measure the rate of an enzyme-catalyzed reaction. wikipedia.org These assays are crucial for identifying which enzymes can metabolize this compound and for characterizing the efficiency of these reactions. bellbrooklabs.com The specific activity of an enzyme, a measure of its purity, is often determined and expressed as units of product formed per milligram of protein per unit of time (e.g., μmol min⁻¹ mg⁻¹). wikipedia.org

By systematically varying the concentration of the substrate (e.g., this compound) and measuring the initial reaction velocity, key kinetic parameters can be determined. pathoindia.comresearchgate.net These parameters include:

Michaelis-Menten constant (Kₘ): The substrate concentration at which the reaction rate is half of its maximum value (Vₘₐₓ). It is an inverse measure of the substrate's affinity for the enzyme.

Maximum velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Catalytic efficiency (k꜀ₐₜ/Kₘ): A measure of how efficiently an enzyme converts a substrate into a product.

These parameters are often determined by fitting the experimental data to the Michaelis-Menten equation or by using linear transformations like the Lineweaver-Burk plot. mdpi.com Such kinetic studies are fundamental to understanding the specific role of an enzyme in the metabolism of this compound. researchgate.net

Table 2: Key Kinetic Parameters Determined from In Vitro Enzyme Assays

| Parameter | Description | Significance in this compound Research |

|---|---|---|

| Vₘₐₓ (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with substrate. | Indicates the maximum capacity of an enzyme to process this compound under specific conditions. |

| Kₘ (Michaelis-Menten Constant) | The substrate concentration at which the reaction velocity is half of Vₘₐₓ. | Reflects the affinity of an enzyme for this compound; a lower Kₘ suggests a higher affinity. |

| k꜀ₐₜ (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Measures the catalytic activity of a single enzyme molecule with this compound as the substrate. |

| k꜀ₐₜ/Kₘ (Catalytic Efficiency) | An apparent second-order rate constant that measures how efficiently an enzyme converts a substrate into product. | Provides a comprehensive measure of an enzyme's effectiveness in metabolizing this compound, especially at low substrate concentrations. |

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways. creative-proteomics.comnih.gov This method involves introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system and then using mass spectrometry or NMR to detect the incorporation of these isotopes into downstream metabolites. nih.govmdpi.com

In the context of this compound research, stable isotope tracing can be used to elucidate its metabolic origins and fate. For example, by providing cells with ¹³C-labeled glucose or ¹⁵N-labeled glutamine, researchers can determine if the carbon or nitrogen atoms from these precursors are incorporated into the this compound pool. mdpi.com This allows for the quantification of metabolic flux, which is the rate of turnover of metabolites in a metabolic pathway. creative-proteomics.comd-nb.info Metabolic flux analysis provides a dynamic view of cellular metabolism, revealing how different pathways are utilized under various conditions and helping to map the interconnectedness of metabolic networks involving this compound. nih.govnih.gov

In Vitro Enzyme Assays and Kinetic Parameter Determination

Molecular Biology and Genetic Manipulation in this compound Research

Molecular biology and genetic manipulation techniques are crucial for understanding the roles of this compound and its associated metabolic pathways. These approaches allow researchers to investigate gene function, regulation, and the effects of specific genetic alterations on cellular processes involving this compound.

Gene Expression Studies (e.g., mRNA levels)

Gene expression studies, particularly the measurement of messenger RNA (mRNA) levels, provide insights into the cellular response to this compound or conditions that alter its metabolism. The quantification of mRNA transcripts of specific genes can indicate whether a particular metabolic pathway is activated or suppressed.

Changes in the expression levels of genes involved in the gamma-glutamyl cycle can be indicative of metabolic shifts related to this compound. For instance, the accumulation of 5-oxoproline (a related compound) can be influenced by the expression of genes encoding enzymes like γ-glutamyl cyclotransferase. researchgate.net Studies have shown that factors such as drug exposure can lead to the inhibition of enzymes like 5-oxoprolinase, causing an accumulation of 5-oxoproline. researchgate.net While direct studies on this compound are less common, the principles from related compounds highlight the importance of monitoring gene expression to understand its metabolic impact.

The correlation between mRNA and protein levels can be complex and cell-type specific. nih.gov Therefore, while mRNA levels provide valuable information, they are often complemented with protein-level analysis to get a more complete picture of gene expression. nih.gov

Targeted Gene Knockouts and Mutagenesis (e.g., transporter knockouts)

Targeted gene knockout and mutagenesis are powerful techniques used to elucidate the function of specific genes. creative-biolabs.comwikipedia.org By inactivating or altering a gene, researchers can observe the resulting phenotypic changes, thereby inferring the gene's role. creative-biolabs.com

In the context of this compound research, knocking out genes that encode for transporters or enzymes involved in its metabolism can help to understand its physiological functions. This approach, known as reverse genetics, allows for the detailed study of a gene's role in cellular and organismal biology. mdpi.com

The process of creating a gene knockout often involves homologous recombination, where a specially designed DNA construct is introduced into a cell to replace the target gene. wikipedia.orgresearchgate.net This can be achieved through techniques such as insertional mutagenesis. The development of CRISPR/Cas9 technology has significantly advanced the ease and precision of creating targeted gene knockouts and other genetic modifications. genetics.ac.cn

These genetic manipulation techniques can be applied to various model organisms, from bacteria and yeast to more complex organisms like mice, to study the effects of disrupting this compound-related pathways. technologynetworks.com For example, creating a knockout of a putative this compound transporter would allow researchers to investigate the role of that transporter in the uptake or efflux of this compound and the subsequent physiological consequences.

Chemical Synthesis and Derivatization

The chemical synthesis of this compound and its derivatives is essential for a wide range of research applications, from biochemical studies to the development of new therapeutic agents. These synthetic methods allow for the production of these compounds with high purity and in quantities sufficient for detailed investigation.

Stereoselective Synthesis of this compound Derivatives (e.g., using Bucherer-Berg reaction)

The stereoselective synthesis of this compound derivatives is of significant interest due to the importance of chirality in biological systems. One notable method for achieving this is through the Bucherer-Bergs reaction. researchgate.netkoreascience.krmdpi.comwikipedia.org This multicomponent reaction involves the treatment of a carbonyl compound, in this case, a derivative of 4-oxoproline, with ammonium (B1175870) carbonate and a cyanide source to produce a hydantoin (B18101). wikipedia.org

For instance, a practical stereoselective synthesis of (-)-cucurbitine has been reported using trans-4-hydroxy-L-proline as a chiral starting material. researchgate.netkoreascience.kr This process involves the conversion of trans-4-hydroxy-L-proline to a this compound derivative, which then undergoes a diastereoselective Bucherer-Bergs reaction to form a spirohydantoin. researchgate.netkoreascience.kr The reaction's diastereoselectivity can be high, favoring the formation of the thermodynamically more stable product. researchgate.net

The general stereochemical outcome of the Bucherer-Bergs reaction often results in the carbonyl group of the newly formed hydantoin ring being in the less sterically hindered position. mdpi.com The reaction conditions, such as the solvent and temperature, can be optimized to improve yields and selectivity. researchgate.netmdpi.com

Enzymatic Synthesis and Biocatalysis Applications (e.g., 2-hydroxy-5-oxoproline (B15469080) production)

Enzymatic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical synthesis. nih.govvapourtec.com Enzymes can catalyze reactions under mild conditions with high stereo-, regio-, and chemoselectivity. vapourtec.com

In the context of this compound-related compounds, biocatalysis has been used for the preparative synthesis of molecules like 2-hydroxy-5-oxoproline. nih.gov This compound, a cyclized form of α-ketoglutarate, can be produced alongside other valuable chiral compounds in coupled enzymatic reactions. nih.gov For example, a coupled synthesis using an α-transaminase can produce L-homophenylalanine and 2-hydroxy-5-oxoproline. nih.gov The use of biocatalysis in such processes is advantageous for producing enantiopure products, which are important intermediates in the pharmaceutical industry. nih.govmdpi.com

The efficiency of biocatalytic processes can be enhanced through strategies like in situ product crystallization, which helps to drive the reaction equilibrium towards the product side. nih.gov The field of biocatalysis is continually expanding, with ongoing research focused on discovering new enzymes and engineering existing ones for novel applications. mdpi.com

Preparation of Labeled this compound for Research Investigations

The preparation of isotopically labeled this compound is crucial for various research investigations, including metabolic tracing studies and as internal standards in mass spectrometry-based quantification. While specific protocols for the synthesis of labeled this compound are not extensively detailed in the provided search results, the general principles of chemical synthesis can be adapted to incorporate isotopic labels.

For example, starting materials containing stable isotopes like ¹³C or ¹⁵N can be used in the synthetic routes described for unlabeled this compound and its derivatives. The synthesis of related labeled compounds, such as those used in metabolomics studies, demonstrates the feasibility of this approach. These labeled compounds are essential for accurately tracing the metabolic fate of this compound in biological systems and for precise quantification in complex biological matrices.

Research Models and Systems for Studying 4 Oxoprolinate

Prokaryotic Models (e.g., Salmonella enterica serovar Typhimurium)

Prokaryotic systems, particularly the well-characterized bacterium Salmonella enterica serovar Typhimurium, have been instrumental in elucidating the signaling roles of 5-oxoproline (a form of 4-oxoprolinate). Research has shown that Salmonella can specifically sense 5-oxoproline, distinguishing it from the structurally similar and biologically relevant amino acid, L-proline. While L-proline can be utilized as a nutrient source by Salmonella, 5-oxoproline cannot. researchgate.netnih.gov

Exposure to 5-oxoproline triggers a distinct signaling cascade in Salmonella. It leads to a reduction in the intracellular levels of cyclic-di-GMP, a key bacterial second messenger. researchgate.netdntb.gov.ua This, in turn, modulates cellulose-dependent cellular aggregation. researchgate.net The sensing of 5-oxoproline appears to be an extracellular event, as a knockout of the L-proline transporter does not affect the inhibitory effect of L-proline on 5-oxoproline-dependent aggregation. researchgate.net

Furthermore, 5-oxoproline exposure has been shown to upregulate the mgtCBR operon, which is known to be activated during host invasion. dntb.gov.ua This response is mediated through the PhoPQ two-component system and is independent of the pathway that regulates cellular aggregation, suggesting that 5-oxoproline can trigger at least two separate signaling pathways in this bacterium. dntb.gov.ua These findings highlight the role of 5-oxoproline as a specific environmental signal for Salmonella, influencing its behavior and virulence.

Eukaryotic Microbial Models (e.g., Saccharomyces cerevisiae, Aspergillus versicolor)

Eukaryotic microorganisms provide valuable models for understanding the fundamental cellular processes involving this compound. The baker's yeast, Saccharomyces cerevisiae, has been a key model for dissecting the enzymatic pathways related to this compound. In S. cerevisiae, the gene OXP1 (also known as YKL215C) has been identified to encode a functional ATP-dependent 5-oxoprolinase. uniprot.orgnih.govbiosciproceedings.org This enzyme is crucial for the glutathione (B108866) metabolic process. thebiogrid.org

The 5-oxoprolinase from S. cerevisiae functions as a dimer and catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a reaction coupled with the hydrolysis of ATP. uniprot.orgbiosciproceedings.org The enzyme exhibits a Michaelis constant (K_m) of 159 µM for 5-oxoproline and a maximum reaction velocity (V_max) of 3.5 nmol/h/µg of protein. uniprot.orgbiosciproceedings.org The protein is localized in the cytoplasm and its abundance has been observed to increase in response to DNA replication stress. yeastgenome.org Functional characterization has revealed two distinct domains, including an actin-like ATPase motif, where mutations can lead to a complete loss of enzymatic activity. nih.govbiosciproceedings.org

The fungus Aspergillus versicolor has been identified as a source of this compound derivatives. For instance, phenethyl 5-oxoprolinate was isolated from a deep-sea-derived strain of A. versicolor. mdpi.com In another study, various polyketides were isolated from an endophytic A. versicolor, some of which exhibited neuroprotective activities. rsc.org Furthermore, different strains of A. versicolor have been shown to produce a range of bioactive secondary metabolites, including those with antibacterial and cytotoxic properties, highlighting the diverse metabolic capabilities of this fungal species. amazonaws.comnih.govnih.gov

Mammalian Cell Lines and Primary Cell Cultures (e.g., keratinocytes, cumulus cells)

Mammalian cell lines and primary cultures are essential for investigating the role of this compound in a context that is more directly relevant to human physiology. Human keratinocytes, the primary cells of the epidermis, have been a focus of such research. In these cells, 5-oxoproline is a product of the gamma-glutamyl cycle, which is involved in the breakdown of glutathione (GSH). nih.gov

Studies have shown that levels of 5-oxoproline can be modulated in keratinocytes under different conditions. For instance, in senescent keratinocytes, there is a significant increase in 5-oxoproline levels, suggesting an alteration in the gamma-glutamyl cycle during cellular aging. nih.govresearchgate.net The degradation of 5-oxoproline is carried out by the enzyme 5-oxoprolinase (OPLAH). nih.gov Interestingly, the expression of OPLAH mRNA is significantly upregulated in keratinocytes where the p63 protein has been silenced, which may be a protective mechanism against the accumulation of 5-oxoproline, a known marker of oxidative stress. nih.govresearchgate.net

Furthermore, exposure of human oral keratinocytes to the environmental pollutant perfluorooctane (B1214571) sulfonate (PFOS) leads to the depletion of GSH through the action of glutathione-specific gamma-glutamylcyclotransferase 1 (CHAC1), which catalyzes the conversion of GSH to cysteinylglycine (B43971) and 5-oxoproline. doaj.orgnih.gov This process is a critical factor in PFOS-induced ferroptosis, a form of iron-dependent cell death. doaj.orgnih.gov

While direct research on this compound in cumulus cells is limited, these cells are known to have a highly active metabolic phenotype, providing essential metabolites to the oocyte. biosciproceedings.orgnih.govbiorxiv.orgmdpi.comnih.gov Given the role of this compound in central metabolic pathways like the glutathione cycle, future studies on cumulus cell metabolism may reveal its importance in oocyte development and fertility.

Non-Human Animal Models in Metabolic and Physiological Studies (e.g., rodents)

In one study, a derivative of this compound, 4-(2-hydroxyethyl)-3-methyl-5-oxoprolinate, was identified as a component of a plant extract that demonstrated significant wound-healing and antioxidant effects in a rat excision wound model. mdpi.com The extract promoted faster wound contraction, re-epithelialization, and collagen deposition, suggesting a potential role for this this compound derivative in tissue repair processes. mdpi.com

Conversely, direct administration of 5-oxoproline in rats has been shown to induce oxidative stress in the brain. nih.gov In vitro studies using brain tissue from young rats demonstrated that 5-oxoproline decreased non-enzymatic antioxidant defenses and caused protein oxidation, indicating that an accumulation of this metabolite could be a pathophysiological mechanism in certain metabolic disorders. nih.gov

On a different note, research has also explored the potential cognitive effects of 5-oxoproline (pyroglutamic acid). In a study with old rats, subchronic treatment with the arginine salt of pyroglutamic acid was found to improve learning and memory capacities. nih.gov The treated rats showed facilitated acquisition and inhibited extinction of active avoidance behavior, as well as improved retention of a passive avoidance response. nih.gov These findings suggest that this compound may have behaviorally active properties.

Plant Biological Systems (e.g., Justicia gendarussa)

Plant biological systems are not only a source of novel this compound derivatives but also serve as models to study their biosynthesis and physiological roles within the plant. Justicia gendarussa, a medicinal plant, has been a subject of such investigations.

Metabolomic studies using advanced techniques like UPLC-Q-Orbitrap-HRMS have identified the presence of 4-(2-hydroxyethyl)-3-methyl-5-oxoprolinate in J. gendarussa. scielo.br The production of this and other secondary metabolites in the plant can be influenced by environmental factors. For example, the application of different doses of nitrogen fertilizer has been shown to alter the metabolite profile of J. gendarussa, including its nitrogenous compounds, and affect its antioxidant capacity. scielo.br

Justicia gendarussa is traditionally used for various medicinal purposes, and its extracts have been studied for a range of biological activities, including anti-inflammatory, antioxidant, and antiviral properties. researchgate.net Metabolite profiling of different plant organs (leaves, stems, and roots) and in vitro cultures has revealed that secondary metabolites are likely biosynthesized in the leaves and then transported to the roots. nih.gov This suggests a complex regulation of the biosynthesis and distribution of compounds like this compound derivatives within the plant, which may be linked to their ecological and medicinal functions.

Emerging Research Areas and Future Perspectives in 4 Oxoprolinate Studies

Unraveling Cryptic Physiological Roles and Regulatory Networks

Beyond its established role in proline metabolism, 4-oxoprolinate is suspected to have more subtle, or "cryptic," physiological functions that are yet to be fully elucidated. Recent metabolomic studies have begun to hint at these wider roles. For instance, untargeted metabolic profiling has identified this compound as a potential biomarker in various conditions, suggesting its involvement in broader physiological and pathological processes. nih.govplos.org

One area of active investigation is the potential role of this compound in cellular signaling and regulation. Altered levels of 5-oxoproline, a related compound, have been linked to changes in neurotransmitter release and may have anti-anxiety effects. hmdb.ca While direct evidence for this compound is still emerging, its structural similarity to other signaling molecules warrants further investigation into its potential neuromodulatory or other signaling activities.

The regulatory networks that control this compound levels are also a key area of future research. Understanding how the enzymes responsible for its synthesis and degradation are regulated at the genetic and post-translational levels will provide crucial insights into how cells maintain proline homeostasis and respond to metabolic stresses. genecards.org For example, defects in the enzyme 5-oxoprolinase, which is involved in a related pathway, lead to the accumulation of 5-oxoproline and can have clinical consequences. researchgate.net Studying the regulation of the enzymes in the this compound pathway could reveal similar control mechanisms and potential links to disease.

Inter-species Metabolic Interactions Involving this compound

The metabolic exchange of compounds between different species is a fundamental aspect of microbial ecology and host-pathogen interactions. There is growing interest in how small molecules like this compound might participate in these complex metabolic dialogues. In microbial communities, the breakdown of complex substrates often involves the coordinated action of multiple species, with the metabolic byproducts of one organism serving as a nutrient source for another. nih.govbiorxiv.org